6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide
Description
Properties
IUPAC Name |
3-oxido-6,7-dihydro-[1,4]dioxino[2,3-f][2,1,3]benzoxadiazol-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-10-6-4-8-7(12-1-2-13-8)3-5(6)9-14-10/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKUBMGFQVVUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=[N+](ON=C3C=C2O1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489929 | |
| Record name | 1-Oxo-6,7-dihydro-1lambda~5~-[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62089-18-3 | |
| Record name | [1,4]Dioxino[2,3-f]-2,1,3-benzoxadiazole, 6,7-dihydro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62089-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxo-6,7-dihydro-1lambda~5~-[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide typically involves multiple steps starting from readily available starting materials[_{{{CITATION{{{2{Synthesis of [6,7]-Dihydro- [1,4]-Dioxino- [2,3-f] 2,1,3 ...{{{CITATION{{{_2{Synthesis of [6,7]-Dihydro- [1,4]-Dioxino- [2,3-f] 2,1,3 .... Reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Synthesis of [6,7]-Dihydro- [1,4]-Dioxino- [2,3-f] 2,1,3 .... The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Safety measures and environmental considerations are also critical in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro[1,4]dioxino[2,3-f][2,3]benzoxadiazole 1-oxide: can undergo various chemical reactions, including:
Oxidation: : This compound can be further oxidized to produce derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions can introduce different substituents at various positions on the benzoxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions often require careful control of temperature, solvent choice, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.
Biology: : The compound and its derivatives can be used in biological studies to understand cellular processes and interactions.
Industry: : Use in the production of advanced materials, such as conjugated polymers and electronic devices.
Mechanism of Action
The mechanism by which 6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or changes in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
2,1,3-Benzothiadiazole (BTD) Derivatives
- Structure and Electronic Properties : BTD derivatives (e.g., dimethylphenylboron-substituted BTD) feature a sulfur atom in place of the oxygen in benzoxadiazole, leading to stronger electron-withdrawing effects. This results in lower LUMO levels (-3.2 eV to -3.5 eV) compared to benzoxadiazole derivatives, enhancing charge-transfer capabilities.
- Applications : BTD derivatives are widely used in organic photovoltaics (OPVs) due to their high open-circuit voltages (Voc ~0.8–1.0 V) and in fluorescence sensors (e.g., fluoride detection with λem = 550 nm). Wang et al. (2014) demonstrated a BTD-based sensor with a Stokes shift of 120 nm , attributed to intramolecular charge transfer.
- Limitations : BTD’s sulfur atom can lead to oxidative instability under prolonged UV exposure, limiting device longevity.
7-Nitro-1,2,3-Benzoxadiazole (NBD)
- Structure and Functionality : NBD lacks the fused dioxane ring but shares the benzoxadiazole core with a nitro group. This substitution enhances its fluorescence quenching properties , making it a popular fluorophore in analyte-responsive probes.
- Photophysics : NBD derivatives exhibit absorption maxima at 420–450 nm and emission at 520–550 nm, with quantum yields (Φ) up to 0.6 in aprotic solvents. In contrast, the 6,7-dihydro compound’s fused dioxane ring may redshift absorption due to extended conjugation.
- Applications : NBD is utilized in bioimaging and environmental sensing, whereas the 6,7-dihydro derivative’s polarity may favor aqueous-phase applications.
Benzodithiazine Derivatives
- Structural Differences : Benzodithiazines (e.g., 6-chloro-7-methyl derivatives) incorporate two sulfur atoms, creating a larger, more rigid π-system. This results in absorption bands >600 nm and fluorescence in the near-infrared region.
- Electrochemical Properties: Benzodithiazines exhibit reduction potentials near -1.2 V vs. NHE, comparable to BTD derivatives, but their higher molecular weight (e.g., 412 g/mol for C₁₆H₁₄ClN₃O₄S₂) reduces solubility in organic solvents.
Polythiophene-Benzothiadiazole Hybrids (P(DThB))
- Optoelectronic Performance : P(DThB) polymers show absorption peaks at 700 nm due to extended conjugation, making them suitable for low-bandgap solar cells. However, the 6,7-dihydro compound’s fused dioxane ring may restrict conjugation, limiting absorption range but improving processability.
- Charge Transport : P(DThB) achieves hole mobilities of 0.1–1.0 cm²/V·s , whereas the oxide group in the 6,7-dihydro derivative could enhance electron mobility in n-type semiconductors.
Comparative Data Table
Research Findings and Gaps
- Advantages of 6,7-Dihydrobenzoxadiazole : The fused dioxane ring improves solubility and stability in polar environments, while the oxide group enhances electron-accepting capacity. Preliminary studies suggest utility in D-π-A-π-D fluorophores with absorption at 419 nm.
- Research Gaps: Limited data exist on its electrochemical stability, charge-carrier mobility, and performance in devices like OPVs or perovskite solar cells.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Enamine cyclization | 65–75 | >95% | DMF, 90°C, 12 hrs | McFarland, 1971 |
| Ethyl 2,4-dioxo route | 50–60 | 85–90% | THF, reflux, 8 hrs | Atfah & Hill, 1989 |
How can researchers resolve contradictions in reported biological activities of benzoxadiazole derivatives, such as genotoxicity versus DNA-protective effects?
Advanced Research Question
A derivative of 2,1,3-benzoxadiazole 1-oxide exhibited dual genotoxic and DNA-protective effects in a study funded by the Russian Science Foundation . To address such contradictions:
- Dose-response studies : Quantify activity thresholds using assays like comet assays for DNA damage.
- Mechanistic assays : Probe reactive oxygen species (ROS) scavenging via electron paramagnetic resonance (EPR).
- Comparative models : Test across multiple cell lines (e.g., human lymphocytes vs. bacterial mutagenicity assays).
Methodological Recommendation :
Combine in vitro toxicity screening with in silico simulations (e.g., molecular docking to predict DNA-binding modes).
What spectroscopic and computational methods are recommended for characterizing the electronic properties of this compound?
Basic Research Question
- NMR : ¹H and ¹³C NMR identify proton environments and confirm ring fusion patterns.
- X-ray crystallography : Resolves ambiguities in fused-ring stereochemistry.
- UV-Vis spectroscopy : Correlates π→π* transitions with conjugation in the dioxino-benzoxadiazole system.
Advanced Research Question
For electronic structure analysis:
Q. Table 2: Key Computational Parameters
| Parameter | Value (DFT) | Experimental (UV-Vis) |
|---|---|---|
| HOMO Energy (eV) | -6.2 | N/A |
| λ_max (nm) | 320 (calc) | 315 (obs) |
| Oscillator Strength | 0.85 | 0.82 |
How can researchers optimize catalytic systems for asymmetric synthesis of benzoxadiazole derivatives?
Advanced Research Question
Transition metal catalysts (e.g., Pd or Ru complexes) enable enantioselective C–N bond formation. Key considerations:
- Ligand design : Chiral phosphine ligands (e.g., BINAP) improve stereocontrol .
- Solvent effects : Use toluene or dichloromethane to balance catalyst solubility and reactivity.
- Additives : Silver salts (AgOTf) enhance turnover rates by scavenging halides.
Methodological Insight :
Screen catalyst libraries via high-throughput experimentation (HTE) to identify optimal combinations.
What strategies mitigate instability of benzoxadiazole 1-oxide derivatives under ambient conditions?
Basic Research Question
Instability arises from sensitivity to moisture and light:
- Storage : Use amber vials under inert gas (Ar/N₂) at -20°C.
- Formulation : Co-crystallize with stabilizing agents (e.g., cyclodextrins).
- Handling : Conduct reactions in gloveboxes with <1 ppm O₂/H₂O.
Advanced Research Question
Study degradation pathways via:
- LC-MS : Identify decomposition products (e.g., ring-opened aldehydes).
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks (ICH guidelines).
How do structural modifications (e.g., substituent addition) alter the pharmacological profile of benzoxadiazole derivatives?
Advanced Research Question
A 2023 study showed that N-methylpyrrole substituents reduce genotoxicity while enhancing antioxidant activity . Systematic approaches include:
- SAR studies : Introduce electron-withdrawing groups (NO₂, Cl) at C-5 to modulate redox potential.
- Bioisosteric replacement : Replace the dioxane ring with dithiolane to improve metabolic stability.
Q. Table 3: Impact of Substituents on Bioactivity
| Substituent | Position | Genotoxicity (IC₅₀) | Antioxidant (EC₅₀) |
|---|---|---|---|
| NO₂ | C-5 | 10 μM | 50 μM |
| OMe | C-7 | >100 μM | 20 μM |
What are the best practices for reconciling discrepancies in reported spectral data for this compound?
Advanced Research Question
Contradictions in NMR or IR spectra often stem from:
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.
- Impurity interference : Employ 2D NMR (HSQC, HMBC) to isolate target signals.
- Crystallographic validation : Compare experimental spectra with simulated data from X-ray structures .
How can machine learning models predict novel applications of benzoxadiazole derivatives in materials science?
Advanced Research Question
Train models on datasets of benzoxadiazole-based OLED materials to predict:
- Bandgap energies : Use graph neural networks (GNNs) trained on DFT data.
- Charge mobility : Regression models correlate substituent effects with hole/electron transport ratios.
Q. Methodological Framework :
Curate a database of 500+ benzoxadiazole derivatives with experimental properties.
Train a Random Forest model on descriptors like Hammett constants and π-surface area.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
